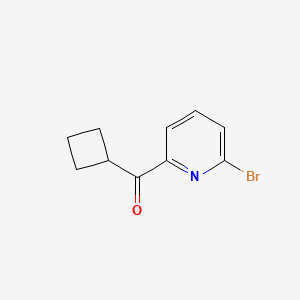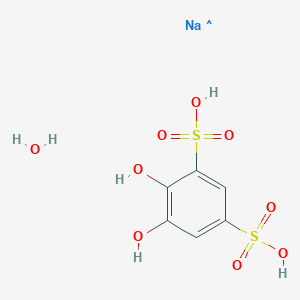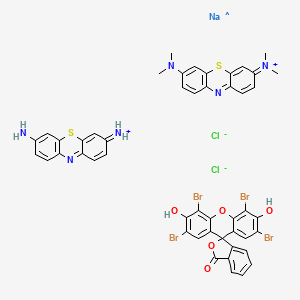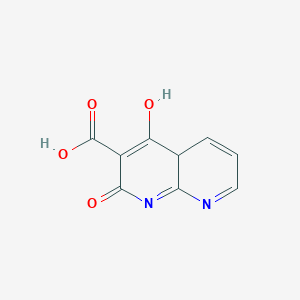
5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a carbonitrile group and a pyrimidine ring, which is further substituted with a piperidinyl ethylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds.
Substitution with Piperidinyl Ethylamino Group: The final step involves the substitution of the pyrimidine ring with the piperidinyl ethylamino group, which can be achieved through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ethylamino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Piperidinyl ethylamino oxides.
Reduction Products: Amines, aldehydes.
Substitution Products: Substituted pyrimidines.
科学研究应用
5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 4-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- 5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-3-carbonitrile
Uniqueness
The uniqueness of 5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C16H20N8 |
|---|---|
分子量 |
324.38 g/mol |
IUPAC 名称 |
5-[[6-(1-piperidin-4-ylethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c1-11(12-2-4-18-5-3-12)23-14-6-15(22-10-21-14)24-16-9-19-13(7-17)8-20-16/h6,8-12,18H,2-5H2,1H3,(H2,20,21,22,23,24) |
InChI 键 |
NALAVFLBVSTCOK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCNCC1)NC2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)
![1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane](/img/structure/B15132753.png)

![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
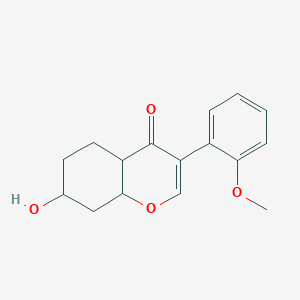
![azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)
